molecular formula C13H10ClN3O3S B2706589 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid CAS No. 889303-28-0

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid

Cat. No.: B2706589
CAS No.: 889303-28-0
M. Wt: 323.75
InChI Key: HZDHIFIHFXBUIC-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methylthio group, as well as a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is then coupled with an appropriate benzoic acid derivative under specific conditions to form the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 4-Chloro-2-(methylthio)pyrimidine
  • 2-Chloro-5-(methylthio)benzoic acid

Uniqueness

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid is unique due to its combined structural features of a pyrimidine ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds. Its specific substitution pattern also imparts distinct chemical and biological properties that are not observed in its simpler analogs.

Properties

IUPAC Name

2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDHIFIHFXBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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